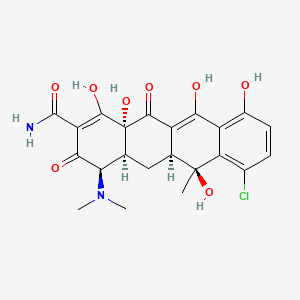

4-Epichlortetracycline

Beschreibung

Origin and Relationship to Parent Tetracycline (B611298) Antibiotics

4-Epichlortetracycline is not a naturally occurring antibiotic but rather a degradation product of chlortetracycline (B606653), a broad-spectrum antibiotic derived from the Streptomyces genus of bacteria. biosynth.com The transformation from chlortetracycline to this compound is a chemical process known as epimerization. This process involves a change in the spatial arrangement of atoms at a specific carbon atom (C4) in the molecule, specifically an acid-catalyzed isomerization of the dimethylamino group. toku-e.com

This epimerization occurs readily under weakly acidic conditions (pH 2-6). oup.comobrnutafaza.hroup.com The reaction is reversible, meaning an equilibrium can be established between chlortetracycline and this compound. oup.comoup.com This transformation is a key characteristic of tetracycline antibiotics in general, with other members of the class also forming their respective 4-epimers. sigmaaldrich.com

Significance as a Tetracycline Epimer and Degradation Product

The formation of this compound is a critical indicator of the stability and handling of chlortetracycline. toku-e.com Its presence suggests that the parent antibiotic has been exposed to conditions, such as improper storage or certain processing methods, that promote degradation. toku-e.com This is particularly relevant in the context of animal feed, where chlortetracycline is often used. Studies have shown that epimerization can occur rapidly in feeds, with the equilibrium between chlortetracycline and this compound being influenced by factors like temperature. oup.comoup.com

In environmental science, the detection of this compound serves as an indicator of antibiotic contamination and its subsequent transformation in various environmental matrices. biosynth.commdpi.com Its behavior and fate in environments like soil and manure are active areas of research, as it can be formed from chlortetracycline residues present in animal waste. mdpi.comnih.gov

Role as a Reference Standard in Scientific Investigations

Due to its distinct chemical properties and its direct relationship with chlortetracycline, this compound plays a crucial role as a reference standard in numerous scientific investigations. biosynth.comnih.govthermofisher.com

Key applications as a reference standard include:

Quality Control of Pharmaceuticals: In the manufacturing of chlortetracycline-based drugs, this compound is used as a standard to detect and quantify the level of degradation in the final product. biosynth.com This ensures the purity and potency of the antibiotic.

Analytical Method Development: Researchers developing analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), use this compound to validate their methods for separating and quantifying tetracyclines and their degradation products in various samples, including animal tissues, feed, and environmental samples. nih.govresearchgate.netniscair.res.inresearchgate.net

Pharmacokinetic and Metabolism Studies: In studies investigating the absorption, distribution, metabolism, and excretion of chlortetracycline, this compound is used to identify and quantify its formation within a biological system. nih.govfao.org

Environmental Monitoring: As a reference material, it aids in the accurate detection and quantification of chlortetracycline degradation in environmental samples, helping to assess the extent of antibiotic pollution. biosynth.com

The availability of purified this compound as a reference standard is essential for the accuracy and reliability of these scientific studies. sigmaaldrich.comlgcstandards.com

Table 1: Chemical Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 101342-45-4 | toku-e.comsimsonpharma.comlancetechltd.com |

| Molecular Formula | C22H24Cl2N2O8 | toku-e.comthermofisher.comsimsonpharma.com |

| Molecular Weight | 515.34 g/mol | simsonpharma.com |

| Appearance | Yellow solid | toku-e.com |

| Synonyms | 4-epi-Chlortetracycline Hydrochloride | simsonpharma.com |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 4-Epianhydrochlortetracycline |

| 4-epianhydrotetracycline |

| This compound |

| 4-epioxytetracycline |

| 4-epitetracycline |

| anhydrochlortetracycline (B1140021) |

| anhydrotetracycline (B590944) |

| chlortetracycline |

| demeclocycline |

| desdimethylamino chlortetracycline |

| doxycycline (B596269) |

| isochlortetracycline (B565029) |

| minocycline |

| oxytetracycline (B609801) |

| tetracycline |

| tetracycline-7-3H |

| thiabendazole-13C6 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31)/t7-,8-,15+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPRQBPJLMKORJ-XRZQSNOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873792 | |

| Record name | 4-Epichlortetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14297-93-9 | |

| Record name | Epichlortetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014297939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Epichlortetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-EPICHLORTETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ZT5OEQ74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Degradation Mechanisms of 4 Epichlortetracycline

Epimerization Processes

4-Epichlortetracycline is a stereoisomer of chlortetracycline (B606653), differing in the spatial orientation at the fourth carbon atom. This structural change, known as epimerization, is a key process in the transformation of chlortetracycline.

Acid-Catalyzed Isomerization at the C4 Position

The formation of this compound from chlortetracycline is primarily an acid-catalyzed isomerization of the dimethylamino group at the C4 position. toku-e.com This reaction is characteristic of tetracycline (B611298) antibiotics and occurs under weakly acidic conditions. oup.comresearchgate.net The process involves the reversible protonation of the dimethylamino group, which facilitates the inversion of its stereochemistry. basicmedicalkey.com In strongly acidic environments (pH below 2), other degradation pathways, such as the formation of anhydrotetracyclines, become more prominent. researchgate.netcore.ac.uk

Reversibility of Epimerization in Tetracycline Derivatives

The epimerization of tetracyclines, including chlortetracycline, is a reversible, first-order process. core.ac.ukacs.org This means that this compound can convert back to chlortetracycline until an equilibrium is reached between the two isomers. oup.comacs.org The equilibrium mixture typically contains significant amounts of both the parent compound and its epimer. acs.org This reversibility is a crucial aspect of the chemistry of tetracyclines and their derivatives. acs.orgacs.org

Factors Influencing Epimerization and Degradation Pathways

The rate and extent of this compound formation and its subsequent degradation are not constant but are significantly affected by various environmental factors.

Influence of pH Conditions

The pH of the surrounding medium is a critical determinant of the stability and transformation of chlortetracycline and its epimer.

Weakly Acidic Conditions (pH 2-6): This pH range is optimal for the epimerization of chlortetracycline to this compound. acs.orgobrnutafaza.hr The rate of this reversible reaction is fastest between pH 3 and 5. core.ac.uk

Strongly Acidic Conditions (pH < 2): Under these conditions, the formation of anhydrochlortetracycline (B1140021) is favored over epimerization. oup.comcore.ac.uk

Alkaline Conditions (pH > 7): In alkaline environments, chlortetracycline is susceptible to degradation, forming products like isochlortetracycline (B565029). oup.comobrnutafaza.hr Studies have shown that tetracyclines are more stable under acidic conditions, with the half-life under acidic conditions being five times that under alkaline conditions. Generally, this compound and its parent compound are more persistent at pH 3-4 than at pH levels above 5. nih.gov

The table below summarizes the effect of pH on the degradation pathways of chlortetracycline.

| pH Range | Predominant Reaction | Primary Product(s) |

| < 2 | Dehydration | Anhydrochlortetracycline |

| 2 - 6 | Epimerization | This compound |

| > 7 | Isomerization | Isochlortetracycline |

Impact of Temperature

Temperature plays a significant role in the kinetics of both epimerization and degradation. oup.comnih.gov

Increased Temperature: Higher temperatures accelerate the degradation of tetracyclines. researchgate.net For instance, the half-life of chlortetracycline is significantly reduced at elevated temperatures. Studies have shown that hydrolysis rates for chlortetracycline generally increase with rising temperature, following the Arrhenius relationship. researchgate.netbohrium.commst.edu

Equilibrium: Temperature is a key factor in reaching the equilibrium between chlortetracycline and this compound. oup.com

The following table illustrates the impact of temperature on the half-life of chlortetracycline.

| Temperature | Effect on Half-life |

| Room Temperature (20°C) | Slow hydrolysis. |

| Increased to 50°C | Half-life reduced to 1/5 of that at room temperature. |

| Increased to 70°C | Half-life is further shortened. |

Role of Environmental Matrices

The chemical stability of this compound is also influenced by the surrounding environmental matrix, such as water, soil, and biological materials. nih.gov

Water: The degradation rate of chlortetracycline can differ significantly between different water types. For example, the degradation rate in surface water is often much higher than in groundwater. The presence of ions like calcium and magnesium in soil interstitial water is thought to contribute to significant differences in half-lives compared to pure water. nih.gov

Soil and Manure: In complex matrices like soil and swine manure, both biotic and abiotic degradation processes occur. nih.govresearchgate.net During composting of swine manure, chlortetracycline was found to degrade, with this compound being one of the identified degradation products. nih.govresearchgate.net The presence of fats in animal feeds can accelerate the rate at which equilibrium between chlortetracycline and this compound is reached, but does not alter the equilibrium point itself. oup.com

Biological Tissues: The degradation of tetracyclines, including the formation of their epimers, has also been observed in animal tissues, such as meat, particularly when subjected to thermal processing like cooking. nih.govacs.orgacs.org

The table below provides a summary of the influence of various environmental matrices on the stability of chlortetracycline and the formation of this compound.

| Matrix | Key Influencing Factors | Observed Effects |

| Water | Type of water (surface vs. groundwater), presence of metal ions (Ca²⁺, Mg²⁺). nih.gov | Faster degradation in surface water; altered half-lives in the presence of ions. nih.gov |

| Soil/Manure | Microbial activity, adsorption, temperature during composting. nih.govresearchgate.net | Degradation of parent compound and formation of epimers. nih.govresearchgate.net |

| Animal Feed | Fat content. oup.com | Accelerated rate of reaching epimerization equilibrium. oup.com |

| Meat | Thermal processing (cooking). nih.govacs.orgacs.org | Degradation of parent compound and formation of epimers and other breakdown products. nih.govacs.orgacs.org |

Integration within Tetracycline Degradation Product Networks

This compound (ECTC) is a significant transformation product within the complex network of tetracycline degradation. Its formation and subsequent reactions are intricately linked to other tetracycline derivatives, reflecting the inherent instability of the parent chlortetracycline (CTC) molecule under various environmental conditions. The presence and concentration of ECTC are often indicative of the storage and handling conditions of CTC, as well as the environmental fate of this widely used antibiotic. toku-e.com

Interconversion with Other Tetracycline Epimers

The primary mechanism for the formation of this compound is the epimerization of chlortetracycline. This process involves a change in the stereochemistry at the fourth carbon atom of the tetracycline structure, a reaction catalyzed by acidic conditions. toku-e.commdpi.com Specifically, this reversible isomerization of the dimethylamino group at the C4 position typically occurs in mildly acidic aqueous environments with a pH ranging from 2 to 6. toku-e.compku.edu.cn

This interconversion is not a one-way process. Studies have demonstrated that 4-epimers can revert to their parent compounds. mdpi.commedchemexpress.com For instance, research on the fate of tetracyclines in soil has revealed that 4-epimers like ECTC can be transformed back into their more biologically active parent forms. nih.govwur.nl This reversible reaction contributes to the long-term persistence of tetracycline residues in the environment, as the epimers act as a reservoir, slowly releasing the parent antibiotic back into the system. nih.govwur.nl The degradation rates of the epimers themselves are often slower than their parent compounds. nih.govwur.nl

The formation of ECTC has been observed in various matrices, including:

Wastewater Treatment Plants: ECTC is frequently detected in both the influent and effluent of municipal wastewater treatment plants. nih.gov

Manure Composting: During the composting of swine manure, chlortetracycline degrades, leading to the formation of several products, including this compound. researchgate.net

Anaerobic Digestion: In the anaerobic digestion of manure from medicated animals, levels of buffer-extracted ECTC were found to decline, while water-soluble ECTC levels increased. scispace.com

The following table summarizes findings on the interconversion of chlortetracycline and this compound under different conditions.

| Condition/Matrix | Observation | Reference(s) |

| Mildly Acidic (pH 2-6) | Formation of this compound from chlortetracycline. | pku.edu.cn |

| Soil | Reversible interconversion between chlortetracycline and this compound was observed. | nih.govwur.nl |

| Swine Manure Composting | Degradation of chlortetracycline resulted in the formation of this compound. | researchgate.net |

| Anaerobic Manure Digestion | Levels of water-soluble this compound increased. | scispace.com |

Relationship with Anhydrotetracycline (B590944) and Isochlortetracycline Variants

Beyond epimerization, chlortetracycline can degrade into other significant products, namely anhydro and iso variants, creating a complex web of transformation products. The formation of these compounds is highly dependent on the pH of the environment.

Under strongly acidic conditions (pH below 2), a dehydration reaction occurs, leading to the formation of anhydrochlortetracycline (ACTC) . pku.edu.cn This anhydro derivative can, in turn, undergo epimerization at the C-4 position to form 4-epianhydrochlortetracycline (EATC) . usm.my The formation of anhydrotetracycline products has also been noted in edible meat samples subjected to thermal processing. researchgate.net

Conversely, under alkaline conditions, chlortetracycline is particularly susceptible to decomposition, forming isochlortetracycline (iCTC) . pku.edu.cncsic.es Isochlortetracycline is generally considered an inactive degradation product. medchemexpress.com Research in aquatic environments has identified this compound and isochlortetracycline as the two primary detectable metabolites of chlortetracycline, which then appear to undergo further microbial mineralization without transforming into other significant intermediate products. tandfonline.com Similarly, during the anaerobic digestion of manure, while ECTC levels fluctuated, the concentration of iCTC was observed to increase. scispace.com

The relationship between these degradation pathways highlights the multiple transformation routes for chlortetracycline. Hydrolysis through epimerization and isomerization are key pathways, with studies identifying 4-epi-chlortetracycline and iso-chlortetracycline as the main hydrolytic products of CTC. researchgate.net

The table below outlines the formation of major chlortetracycline degradation products under different pH conditions.

| pH Condition | Degradation Product(s) Formed from Chlortetracycline | Reference(s) |

| Strongly Acidic (pH < 2) | Anhydrochlortetracycline (ACTC) | pku.edu.cn |

| Mildly Acidic (pH 2-6) | This compound (ECTC) | pku.edu.cn |

| Alkaline | Isochlortetracycline (iCTC) | pku.edu.cncsic.es |

Biological Activity and Molecular Interactions of 4 Epichlortetracycline

Impact of Epimerization on Antibacterial Bioactivity

The biological activity of chlortetracycline (B606653) is intrinsically linked to its specific three-dimensional structure. The process of epimerization, particularly at the C4 position, results in the formation of 4-Epichlortetracycline, a stereoisomer with a profoundly altered antibacterial profile. This structural change is a key factor in the reduction of the compound's therapeutic efficacy.

The conversion of chlortetracycline to its C4 epimer, this compound, leads to a significant decline in its antibacterial potency. researchgate.netnih.gov Research has consistently shown that 4-epimers of tetracyclines are nearly biologically inactive. researchgate.netnih.gov The antibacterial activity of these epimers has been found to be approximately 5% of the activity of the parent compound with the normal C4 configuration. nih.gov This epimerization process can occur under moderately acidic conditions (pH 2 to 6), which can be found in pharmaceutical formulations and even in vivo, such as in the bladder. nih.gov

The dimethylamino group at the C4 position is critical for the antibacterial action of tetracyclines. nih.gov The specific spatial arrangement, the 4S(α)-dimethyl-amino configuration, is considered an absolute necessity for optimal activity. The inversion of this stereocenter to the 4R(β) configuration in this compound is directly responsible for the drastic reduction in its ability to inhibit bacterial growth, particularly against Gram-negative bacteria. nih.gov

| Compound | Stereochemistry at C4 | Relative Antibacterial Potency |

|---|---|---|

| Chlortetracycline | 4S(α)-dimethyl-amino | ~100% |

| This compound | 4R(β)-dimethyl-amino | ~5% nih.gov |

The primary mechanism of action for tetracycline (B611298) antibiotics is the inhibition of protein synthesis in bacteria. nih.gov These molecules bind to the 30S subunit of the bacterial ribosome, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal A-site. frontiersin.orgnih.gov This action prevents the addition of new amino acids to the growing peptide chain, thereby halting protein production and inhibiting bacterial growth.

Role in Antibiotic Resistance Research

While its direct antibacterial effect is minimal, this compound plays a significant role in the broader context of antibiotic resistance research. As a primary degradation product of chlortetracycline, its presence in the environment contributes to the complex dynamics of resistance evolution.

The degradation of antibiotics in the environment creates a milieu of related compounds, including epimers, that can influence bacterial evolution. Studies have shown that prolonged exposure to tetracycline and its primary degradation products, such as epimers, can significantly increase the frequency of resistant mutants in bacterial populations like E. coli. nih.gov These degradation products can induce multidrug resistance, with resistant mutants showing elevated minimum inhibitory concentrations (MICs) not only to tetracyclines but also to other classes of antibiotics like ampicillin (B1664943) and ciprofloxacin. nih.gov

Transcriptomic analyses reveal that the pathways for inducing resistance by these byproducts are distinct from those induced by the parent antibiotic. nih.gov The presence of this compound and other degradation products can lead to enhanced target protection, metabolic adaptations, and reduced membrane permeability in bacteria, all of which are mechanisms of resistance. nih.gov This demonstrates that even weakly active degradation products can act as signaling molecules or selective agents that promote the development and stabilization of resistance mechanisms in bacteria.

The introduction of antibiotics and their degradation products into ecosystems can significantly alter the composition and function of natural microbial communities. nih.govmdpi.com As a persistent degradation product, this compound contributes to the selective pressures that shape these communities. mdpi.com

Exposure to tetracyclines has been shown to affect the fungi:bacteria ratio in soil, as bacteria are more selectively inhibited. nih.gov Furthermore, specific bacterial populations are affected differently. For instance, tetracycline exposure can lead to a decrease in the abundance of certain denitrifying bacteria, potentially altering nutrient cycles like nitrogen processing in the environment. nih.gov The continuous presence of this compound, even at sub-inhibitory concentrations, contributes to this ecological perturbation, influencing the balance of microbial populations and their associated biogeochemical functions.

The primary mechanisms of bacterial resistance to chlortetracycline and other tetracyclines are well-established and include:

Efflux pumps : These are membrane proteins that actively transport the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. reactgroup.org

Ribosomal protection proteins : These proteins interact with the ribosome and dislodge the bound tetracycline, allowing protein synthesis to resume. embopress.org

Enzymatic inactivation : Bacteria may produce enzymes that chemically modify and inactivate the antibiotic molecule. mdpi.com

| Resistance Mechanism | Effect on Chlortetracycline | Effect on this compound | Notes |

|---|---|---|---|

| Efflux Pumps | Active export from the cell, conferring resistance. | Also exported, but the compound is already weakly active. | The pump is a primary defense against the parent antibiotic. |

| Ribosomal Protection | Dislodges the antibiotic from the ribosome, restoring translation. | Effective, but the epimer's binding is already weak. | This mechanism directly counters the drug's mode of action. |

| Enzymatic Inactivation | Chemical modification renders the antibiotic inactive. | The enzyme would likely also modify the epimer. | A less common mechanism for tetracyclines compared to efflux and ribosomal protection. |

Exploration of Other Biological Activities

Beyond its primary classification, the tetracycline structure lends itself to a range of other biological interactions. These activities are often independent of the compound's antibiotic mechanism of action.

This compound is recognized as a metalloproteinase (MMP) inhibitor. adooq.com MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. The inhibition of MMPs by tetracyclines is a well-documented phenomenon and is considered a key mechanism behind some of their therapeutic effects. This inhibition is thought to occur through the chelation of the zinc ion at the active site of the MMP enzyme, a mechanism shared by other tetracycline analogs. brieflands.com

While specific inhibitory concentrations (IC50) for this compound against various MMPs are not widely documented, studies on related compounds offer insight. For instance, the related compound 4-Epianhydrochlortetracycline hydrochloride has been shown to inhibit gelatinase B (MMP-9). medchemexpress.com

Table 1: Inhibition of Gelatinase B by 4-Epianhydrochlortetracycline hydrochloride

| Concentration | Inhibition Rate |

|---|---|

| 500 µg/mL | 100% |

| 125 µg/mL | 70% |

Data on the inhibitory activity of 4-Epianhydrochlortetracycline hydrochloride, a related tetracycline derivative, against gelatinase B. medchemexpress.com

Studies on other tetracyclines, such as doxycycline (B596269) and minocycline, have demonstrated their ability to inhibit a range of MMPs, including collagenases and gelatinases. brieflands.comnih.gov Doxycycline, for example, has been shown to inhibit MMP-8 and MMP-13, with some effect on MMP-1 and MMP-3. pcronline.com

Tetracycline and its derivatives have been noted for their anti-inflammatory properties, which are separate from their antimicrobial effects. These properties are attributed to their ability to modulate the function of inflammatory cells and the production of inflammatory mediators.

Neutrophils are key players in the inflammatory response. Tetracyclines have been shown to influence several neutrophil functions. While direct studies on this compound are scarce, the broader class of tetracyclines is known to affect neutrophil migration and degranulation. For example, tetracyclines can inhibit the migration of neutrophils to sites of inflammation.

Table 2: General Effects of Tetracyclines on Neutrophil Functions

| Neutrophil Function | Effect of Tetracyclines |

|---|---|

| Migration/Chemotaxis | Inhibition |

| Degranulation | Inhibition |

General modulatory effects of the tetracycline class of compounds on key neutrophil functions involved in the inflammatory response.

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine. Some tetracycline analogs have been shown to modulate the production of TNF-α. For instance, studies on chemically modified tetracyclines (CMTs) have indicated their ability to inhibit the release of pro-inflammatory cytokines, including TNF-α. This effect is thought to contribute significantly to their anti-inflammatory profile.

Research on various tetracycline derivatives has demonstrated a reduction in the secretion of TNF-α from inflammatory cells. This modulation of cytokine production is a key aspect of the non-antibiotic therapeutic potential of this class of compounds.

Metabolic and Pharmacokinetic Research on 4 Epichlortetracycline

Formation as a Metabolite in Biological Systems

4-epichlortetracycline is recognized as a significant transformation product of chlortetracycline (B606653) within living organisms. Its formation is a result of a chemical process known as epimerization, where the spatial arrangement of atoms at a single chiral center—in this case, carbon 4—is altered.

The conversion of chlortetracycline to its epimer, this compound, has been confirmed to occur within animal systems (in vivo). Research indicates that this transformation is not merely a post-mortem or analytical artifact but a genuine metabolic or chemical process happening in the body. researchgate.net Studies in various animal models, including rats, dogs, and pigs, have identified this compound as a major presumed metabolite following the administration of chlortetracycline. researchgate.netinchem.org

In rats and dogs, this compound accounted for a substantial portion of the radioactivity detected in urine, ranging from 23-35% in rats and 31-60% in dogs. inchem.org The acidic environment of the stomach is thought to facilitate this reversible epimerization process. nih.gov As such, this compound is considered a primary active metabolite of its parent compound. mdpi.com

Analytical methods have been developed to detect and quantify both chlortetracycline and this compound in various biological matrices. These compounds are frequently found as residues in edible tissues of livestock, particularly swine. The primary sites for their deposition are the kidney, liver, and muscle. thepharmajournal.comnih.gov

Studies monitoring residue levels in swine have provided specific data on the distribution of these compounds. For instance, after withdrawal from CTC-medicated feed, residues can be detected in various tissues for extended periods. nih.gov Research has shown that concentrations of chlortetracycline are often higher in the kidney cortex than in the kidney medulla. nih.gov In broiler chickens, both chlortetracycline and this compound are detectable in droppings, indicating their presence in the gastrointestinal tract. nih.govmdpi.com

| Tissue | Residue Level (µg/g) | Source |

|---|---|---|

| Kidney | 0.004–0.033 | thepharmajournal.com |

| Liver | 0.009–0.032 | thepharmajournal.com |

| Muscle | 0.079 (in one sample) | thepharmajournal.com |

A significant challenge in the analysis of this compound is distinguishing between the amount formed in vivo and that which is created as an artifact during sample collection, storage, and analysis (in vitro). researchgate.net The epimerization of tetracyclines is known to occur rapidly in aqueous solutions, especially under acidic conditions (pH 2-6) that are often used in extraction procedures. fda.govfda.gov This chemical instability can lead to an overestimation of the actual in vivo metabolite levels.

To mitigate the formation of these artifacts, specific analytical procedures have been developed. These methods employ stabilizing agents and carefully controlled conditions, such as the use of EDTA-McIlvaine or oxalic acid buffers, during the extraction process. researchgate.netorientjchem.org These techniques are designed to chelate metal ions and maintain a pH environment that minimizes further epimerization, thus providing a more accurate measurement of the levels of this compound that were genuinely present in the biological system at the time of sampling. researchgate.netresearchgate.net

Excretion Pathways and Distribution Kinetics in Organisms

Following administration, a significant portion of chlortetracycline and its epimer are eliminated from the body. The primary routes of excretion are through feces and urine. inchem.orgnih.gov Studies in rats with orally administered radiolabeled chlortetracycline showed that approximately 92% of the radioactivity was recovered in the feces and 5% in the urine within 72 hours. inchem.org In general, it is estimated that animals excrete between 30% and 90% of administered antimicrobial drugs. mdpi.com For tetracyclines specifically, over 70% can be excreted in an active form through these pathways. nih.gov

The detection of both chlortetracycline and this compound in the droppings of broiler chickens for up to 25 days after the cessation of treatment points to a prolonged presence and excretion from the gastrointestinal tract. mdpi.com The presence of chlortetracycline in manure from swine pens further corroborates fecal excretion as a major elimination pathway. porkcheckoff.org Some evidence also points towards enterohepatic circulation, where the compounds are excreted in bile and then reabsorbed from the intestine, potentially prolonging their retention in the body. inchem.org

Regarding distribution, chlortetracycline is more lipid-soluble than other tetracyclines like oxytetracycline (B609801). This characteristic results in a larger volume of distribution, meaning it can more readily move from the bloodstream into body tissues. thepigsite.com

| Excretion Route | Percentage of Recovered Radioactivity | Source |

|---|---|---|

| Feces | ~92% | inchem.org |

| Urine | ~5% | inchem.org |

Assessment of In vivo Reconversion to Parent Antibiotic

The epimerization reaction that converts chlortetracycline to this compound is reversible. researchgate.netnih.govfda.gov This reversibility implies that this compound can, under appropriate conditions, convert back to its parent antibiotic, chlortetracycline, within the body. The equilibrium between the two epimers is dependent on factors such as pH. fda.gov

While the chemical basis for this reconversion is well-established, and in vitro studies have detailed the conditions (such as pH and temperature) under which 4-epimers can revert to the parent tetracycline (B611298), direct evidence and quantification of this process occurring in vivo are less documented. google.com The reversible nature of the epimerization process under physiological pH conditions strongly suggests that a dynamic equilibrium exists between chlortetracycline and this compound within the organism. nih.govfda.gov

Environmental Fate and Ecotoxicological Significance of 4 Epichlortetracycline

Occurrence and Detection in Environmental Compartments

The detection of 4-epichlortetracycline in the environment is intrinsically linked to the use of its parent compound, chlortetracycline (B606653). As chlortetracycline degrades, this compound is formed, making it a key indicator of antibiotic contamination.

This compound is recognized as a transformation product of chlortetracycline. ktu.lt Under fairly acidic conditions, chlortetracycline can reversibly form the this compound epimer. ktu.lt This epimer exhibits less antimicrobial activity than the parent compound but has a similar propensity for forming complexes with components of manure, such as metal ions and organic matter. ktu.lt Its presence in environmental samples serves as a direct indicator of the use and subsequent degradation of chlortetracycline, signaling potential overexposure of the environment to this antibiotic.

The primary route of entry for this compound into terrestrial ecosystems is through the application of animal manure as fertilizer. Chlortetracycline is extensively used in animal husbandry, and a significant portion is excreted and transforms into its epimer.

Detailed research findings from a study on broiler chickens treated with chlortetracycline revealed the presence of this compound in their droppings. The concentrations of both chlortetracycline and this compound were measured, with combined concentrations ranging from 179.5 to 665.8 µg/kg. ktu.lt The study demonstrated a gradual decline in the concentrations of these compounds over a 25-day period after the cessation of treatment. ktu.lt

| Analyte | Concentration Range (µg/kg) |

|---|---|

| Chlortetracycline (CTC) and this compound (4-epi-CTC) | 179.5 - 665.8 |

From agricultural lands, runoff can transport this compound into various aquatic environments, including rivers, lakes, and coastal waters. It is also introduced into aquatic systems through wastewater treatment plant effluents.

In a study investigating the persistence of chlortetracycline in a microcosm simulating an aquatic environment, this compound was one of the only two detectable metabolites, highlighting its prevalence in such systems. nih.govlgcstandards.com Furthermore, analysis of wastewater treatment plant effluents has shown the presence of this compound at mean concentrations of 6.94 ng/L. rsc.org While some monitoring programs, such as those by the U.S. Geological Survey, have included this compound in their analyses of surface water, the compound was not always detected, suggesting variable concentrations depending on the location and time of sampling.

Degradation and Persistence in Environmental Systems

The environmental persistence of this compound is a critical factor in determining its long-term ecological impact. Its stability and the mechanisms by which it degrades influence its concentration and potential for adverse effects in soil and water.

While specific half-life values for this compound are not extensively documented, studies on its parent compound and related degradation products provide valuable insights into its persistence. The degradation of chlortetracycline in aquatic systems has been shown to follow complex kinetics, with different forms of the compound exhibiting varying life-times. nih.govlgcstandards.com For instance, the more persistent adsorbed forms of chlortetracycline in water and sediment have been reported to have life-times of up to 204.1 and 215.1 days, respectively. nih.govlgcstandards.com

Crucially, the degradation products of chlortetracycline, which include this compound, are noted for their recalcitrance. Research has indicated that the half-lives of these degradation products can be as long as 400 days in soil interstitial water, suggesting a high potential for persistence. researchgate.net

| Compound/Form | Environmental Compartment | Reported Persistence/Half-life |

|---|---|---|

| Adsorbed Chlortetracycline | Water Phase | Up to 204.1 days nih.govlgcstandards.com |

| Adsorbed Chlortetracycline | Sediment Phase | Up to 215.1 days nih.govlgcstandards.com |

| Chlortetracycline Degradation Products | Soil Interstitial Water | Up to 400 days researchgate.net |

The breakdown of this compound in the environment is governed by both biological and non-biological processes.

Abiotic Degradation: An important abiotic transformation pathway for the formation of this compound is the epimerization of chlortetracycline. This process can occur reversibly in a weakly acidic environment without the need for microbial activity. rsc.org Hydrolysis is a key abiotic process for tetracycline (B611298) antibiotics, with the main pathways involving epimerization and dehydration. nih.gov

Biotic Degradation: Microbial activity plays a significant role in the ultimate fate of this compound. Studies have shown that this compound can undergo microbial mineralization. nih.govlgcstandards.com This indicates that microorganisms in the environment can break down the compound, although the rate and extent of this degradation can be influenced by various environmental factors. The yeast strain Cutaneotrichosporon dermatis has been identified as capable of efficiently degrading chlortetracycline, suggesting a potential pathway for the biotic breakdown of its epimers as well. nih.gov

Pathways of Microbial Mineralization

The complete breakdown of this compound into inorganic compounds, a process known as mineralization, is a critical aspect of its environmental fate. While direct and detailed studies exclusively elucidating the microbial mineralization pathways of this compound are limited, significant insights can be drawn from research on its parent compound, chlortetracycline. The structural similarity between the two molecules suggests that they may undergo similar initial transformation and degradation steps.

Microbial degradation of tetracycline antibiotics is often initiated by a series of biotransformation reactions. These can include epimerization, dehydration, and dechlorination, leading to the formation of various transformation products. For instance, studies on chlortetracycline have identified the formation of this compound as a primary and reversible epimerization product in certain environmental matrices.

Further degradation is believed to proceed through the cleavage of the tetracyclic ring structure. This is a crucial step towards mineralization, as the opening of the stable ring system makes the molecule more susceptible to further microbial attack. Research on the degradation of chlortetracycline in microbial fuel cells has proposed pathways that involve the breaking of chemical bonds and the loss of functional groups. One proposed pathway for chlortetracycline degradation, which may share similarities with that of its epimer, involves initial dehydration and dechlorination reactions. This is followed by further oxidation and the eventual cleavage of the ring structure, leading to the loss of the carboxamide group (-CONH2). The resulting intermediate, a compound like 3-hydroxycyclohexanone, would then be further degraded by microbial hydroxyl radical attack, ultimately leading to the formation of carbon dioxide (CO2) and water (H2O) nih.gov.

Fungal species have also been identified as key players in the biotransformation of tetracycline antibiotics. For example, the marine-derived fungus Paecilomyces sp. has been shown to transform chlortetracycline into seco-cyclines, which involves the opening of the B ring of the tetracycline structure acs.org. This ring-opening step is a significant move towards the eventual mineralization of the compound. While this research focused on chlortetracycline, the susceptibility of the tetracycline core to such fungal-mediated transformations suggests a potential pathway for this compound as well.

It is important to note that the complete mineralization of such complex molecules often requires the synergistic action of a diverse microbial consortium. Different microorganisms may carry out specific steps in the degradation pathway, from initial biotransformations to the final breakdown of simpler organic intermediates. The specific pathways and the microorganisms involved can vary significantly depending on environmental conditions such as pH, temperature, oxygen availability, and the composition of the native microbial community.

Ecological Impact Assessments

Effects on Microbial Community Structure and Catabolic Activity in Environmental Matrices

The introduction of this compound into the environment can exert significant selective pressure on microbial communities, leading to alterations in their structure and metabolic functions. As an active antibiotic, its presence can inhibit the growth of susceptible microorganisms, thereby shifting the community composition towards more resistant strains.

A study investigating the short-term effects of tetracycline and its epimer, 4-epitetracycline (a compound analogous to this compound), on a sediment microbial community from a tropical tilapia farm revealed idiosyncratic effects on catabolic activity. While tetracycline tended to inhibit microbial respiration at concentrations below 50 mg/kg, 4-epitetracycline exhibited the opposite effect, suggesting a potential stimulation of certain metabolic pathways at these concentrations nih.gov.

This same study utilized phospholipid fatty acid (PLFA) analysis to assess changes in the microbial community structure. The sediment was predominantly colonized by Gram-negative bacteria. Exposure to both tetracycline and 4-epitetracycline led to a marked decrease in fatty acid diversity. Specifically, at concentrations greater than 50 mg/kg, tetracycline exposure resulted in an enrichment of yeast and fungal biomarkers. In contrast, both antibiotics at lower concentrations (<10 mg/kg) selected for microorganisms containing the fatty acid 11:0 iso 3OH nih.gov.

These findings indicate that even at relatively low concentrations, this compound and its analogues can induce significant shifts in the composition of microbial communities in environmental matrices like sediment. The selective pressure exerted by these compounds can favor the proliferation of certain microbial groups, such as fungi and specific resistant bacteria, while suppressing others.

The following interactive data table summarizes the key findings from the aforementioned study on the effects of tetracycline and 4-epitetracycline on a sediment microbial community.

Analytical Methodologies for 4 Epichlortetracycline Quantification

Chromatographic Techniques and Detection Methods

The quantification of 4-Epichlortetracycline, a biologically inactive epimer of the antibiotic Chlortetracycline (B606653), is crucial for ensuring the quality and safety of pharmaceutical formulations and food products of animal origin. daneshyari.com Due to the potential for epimerization of Chlortetracycline under mildly acidic conditions (pH 2-6), analytical methods must be capable of separating and quantifying both the active compound and its epimer. daneshyari.comfda.gov Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), have become the cornerstone for the analysis of tetracyclines and their degradation products. fishersci.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the determination of this compound. lgcstandards.comondemand.com Its high resolution and sensitivity allow for the effective separation of this compound from Chlortetracycline and other related substances. researchgate.netoup.com Various HPLC methods have been developed and validated for this purpose, often utilizing reversed-phase columns, such as C8 or C18, and acidic mobile phases to achieve optimal separation. daneshyari.comresearchgate.netresearchgate.net The use of an acidic mobile phase, often containing oxalic acid, is critical for achieving good peak shape and sensitivity. researchgate.netnih.gov

Modernization of HPLC methods has led to the development of protocols that are more efficient and environmentally friendly. For instance, newer methods have replaced undesirable mobile phase components like dimethylformamide with more benign alternatives such as acetonitrile (B52724) and ammonium (B1175870) dihydrogen orthophosphate. fishersci.com

Table 1: Examples of HPLC Methods for this compound Analysis

| Column | Mobile Phase | Detection | Reference |

|---|---|---|---|

| C8 | Methanol (B129727)–acetonitrile–0.01 M oxalic acid (15:15:70, v/v/v) | DAD (365 nm) | daneshyari.com |

| Acclaim™ Polar Advantage II (PA2) | Acetonitrile/ammonium dihydrogen orthophosphate pH 2.2 | UV (280 nm) | fishersci.com |

| C18 | Acetonitrile, methanol and 0.02 M oxalic acid (gradient mode) | UV (355 nm) | researchgate.net |

Liquid Chromatography coupled with a Diode Array Detector (LC-DAD) is a robust and widely used method for the quantification of this compound. daneshyari.comresearchgate.net The DAD detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, enhancing the specificity of the analysis. measurlabs.comphcog.com For tetracyclines, detection is typically performed at a wavelength around 355-365 nm. daneshyari.commdpi.com

A validated LC-DAD procedure for the simultaneous determination of Chlortetracycline and this compound in animal tissues involved a C8 analytical column with an isocratic elution of methanol, acetonitrile, and 0.01 M oxalic acid. daneshyari.com This method demonstrated good specificity and was validated according to European Union regulations. daneshyari.com The decision limit (CCα) for this compound in pig kidneys was determined to be 683.6 μg/kg, with a detection capacity (CCβ) of 696.3 μg/kg. daneshyari.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the analysis of this compound compared to UV-based detection methods. fda.goveeer.org This technique is particularly valuable for the analysis of complex matrices such as food products and biological samples, where low detection limits are required. nih.govnih.gov

Since this compound is an isobaric compound of Chlortetracycline (meaning they have the same mass), chromatographic separation is essential before mass spectrometric detection. fda.gov The optimization of chromatographic conditions is therefore crucial for the accurate identification and quantification of each epimer. fda.gov LC-MS/MS methods are often validated according to stringent international guidelines to ensure their reliability for regulatory purposes. nih.gov

An LC-MS/MS method for screening tetracyclines and their epimers in various food products utilized a liquid-liquid extraction followed by analysis. nih.gov The addition of oxalic acid to the mobile phase was found to be essential for maintaining good peak shape and sensitivity. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with sub-2 µm particles, offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC. nih.gov When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a powerful tool for the high-throughput analysis of this compound. mdpi.comnih.gov The increased peak concentration and reduced chromatographic dispersion in UPLC can lead to enhanced ionization efficiency in the mass spectrometer.

A UPLC-MS/MS method has been developed for the simultaneous determination of multiple pharmaceuticals and personal care products, including this compound, in wastewater. mdpi.com This method highlights the capability of UPLC-MS/MS to separate and quantify isomeric compounds effectively. mdpi.com Although this compound and other tetracycline (B611298) isomers may share common ions, they can be well-separated chromatographically, allowing for accurate quantification. mdpi.com

Historical and Alternative Chromatographic Approaches (e.g., Paper Chromatography)

Before the advent of modern liquid chromatography, paper chromatography was a common technique for the separation of chemical compounds. youtube.comyoutube.com This method relies on the differential partitioning of analytes between a stationary phase (paper) and a mobile phase (a solvent mixture). youtube.com

In the late 1970s, a paper chromatography method was developed for the separation of Chlortetracycline from its degradation products. nih.gov The paper was impregnated with a mixture of edetate disodium (B8443419) and urea (B33335) in a buffer solution to facilitate separation. nih.gov The separated compounds were visualized under UV light and their Rf values were calculated. nih.gov While this method was successful for its time, it has been largely superseded by the more rapid, sensitive, and quantitative HPLC techniques.

Sample Preparation and Extraction Protocols

The effective extraction and clean-up of this compound from various matrices is a critical step prior to chromatographic analysis. retsch.com The choice of sample preparation technique depends on the nature of the sample matrix and the analytical method to be used. thermofisher.com The primary goals of sample preparation are to isolate the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection. retsch.com

For the analysis of tetracyclines in animal tissues, a common approach involves extraction with an acidic buffer, such as oxalic acid or a Na2EDTA-McIlvaine buffer, followed by protein precipitation with an acid like trichloroacetic acid. daneshyari.comresearchgate.net Solid-phase extraction (SPE) is a widely used clean-up technique to further purify the extract before HPLC analysis. daneshyari.comobrnutafaza.hr Polymeric SPE cartridges, such as Oasis HLB or Strata-X, have been shown to be effective for this purpose. daneshyari.comresearchgate.netnih.gov

In some methods, liquid-liquid extraction is employed, followed by a freezing step to promote phase separation. nih.gov For fatty samples, a defatting step with a non-polar solvent like hexane (B92381) may be necessary. nih.gov The final extract is typically evaporated and reconstituted in the mobile phase before injection into the chromatograph. nih.gov

Table 2: Overview of Sample Preparation Techniques for this compound Analysis

| Matrix | Extraction Method | Clean-up Method | Reference |

|---|---|---|---|

| Pig Kidneys | Extraction with 0.1 M oxalic buffer and protein precipitation with trichloroacetic acid. | Solid-Phase Extraction (Strata X polymeric cartridge) | daneshyari.com |

| Food Products (meat, fish, dairy) | Liquid-liquid extraction with aqueous EDTA and acetonitrile, followed by a freezing step. | Defatting with hexane. | nih.gov |

| Animal Tissues | Extraction with 0.02 M oxalic acid (pH=4.0). | Solid-Phase Extraction (polymeric cartridges) | researchgate.net |

| Milk | Deproteinization and extraction with acetic acid and EDTA buffer. | Solid-Phase Extraction (strong cation-exchange) | obrnutafaza.hr |

Solid Phase Extraction (SPE) Procedures

Solid Phase Extraction (SPE) is a widely employed technique for the purification and concentration of this compound from diverse sample matrices prior to chromatographic analysis. This technique utilizes a solid sorbent to selectively adsorb the analyte, allowing interfering substances to be washed away. The selection of the SPE cartridge and solvents is critical for achieving high recovery and purity.

Commonly used SPE cartridges for tetracycline analysis, including this compound, are polymeric reversed-phase cartridges. For instance, a Strata X polymeric cartridge has been successfully used for the cleanup of pig kidney extracts. In a typical SPE procedure, the following steps are involved:

Conditioning: The SPE cartridge is conditioned, often with methanol followed by water, to activate the sorbent.

Sample Loading: The sample extract is loaded onto the conditioned cartridge.

Washing: The cartridge is washed with a solvent to remove interfering compounds.

Elution: The target analyte, this compound, is eluted from the cartridge using a suitable solvent.

The choice of solvents for each step is crucial. For example, after extraction with an oxalic buffer, the sample can be loaded onto the SPE cartridge. The elution is then typically performed with a solvent mixture that can effectively desorb the analyte.

Utilization of Specific Buffer Systems and Chemical Treatments

The stability and extraction efficiency of tetracyclines, including this compound, are highly dependent on the pH and the presence of chelating agents. Specific buffer systems are therefore integral to the analytical methodology.

Buffer Systems:

Oxalic acid buffer: An 0.1 M oxalic buffer has been used for the extraction of chlortetracycline and its epimer from pig kidneys. researchgate.net Oxalic acid acts as a chelating agent, which is important for breaking the complexes that tetracyclines can form with metal ions present in biological matrices.

McIlvaine buffer: This buffer has been utilized for extracting tetracyclines from animal feed. However, it was noted that McIlvaine's solution could cause the epimerization of chlortetracycline to this compound. capes.gov.br

Chemical Treatments: The use of acids is a common chemical treatment in the sample preparation for this compound analysis. These treatments serve to release the analyte from matrix components and to precipitate proteins.

Protein Precipitation Techniques

For biological samples such as plasma, serum, or tissue homogenates, the removal of proteins is a critical step to prevent interference with the analytical column and detector. Protein precipitation is a common and effective method for this purpose.

Several reagents can be used for protein precipitation:

Trichloroacetic acid (TCA): TCA is a highly effective protein precipitating agent. phenomenex.com It is often used in conjunction with an extraction buffer. For example, after extraction with an oxalic buffer, TCA can be added to precipitate proteins from the sample extract. researchgate.net

Organic Solvents: Acetonitrile is a common organic solvent used for protein precipitation. nih.gov It works by disrupting the hydration of proteins, leading to their aggregation and precipitation. phenomenex.com

Metal Hydroxides: Zinc hydroxide (B78521) has been explored as an alternative precipitating agent, offering the advantage of maintaining a nearly neutral pH, which can be beneficial for the stability of certain analytes. nih.govresearchgate.net

Method Validation and Performance Evaluation

To ensure the reliability and accuracy of analytical methods for this compound quantification, a thorough validation process is essential. This process evaluates several key performance characteristics of the method.

Assessment of Specificity and Selectivity

Specificity and selectivity are crucial parameters that demonstrate the ability of an analytical method to accurately measure the analyte of interest without interference from other components in the sample matrix. oxford-analytical.co.ukscioninstruments.comloesungsfabrik.de

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. loesungsfabrik.de This is often demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples.

Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other similar compounds. scioninstruments.com In the context of this compound, this is particularly important due to the presence of other tetracyclines and their epimers. Chromatographic separation is key to achieving selectivity. For instance, while some tetracyclines may share common ions in mass spectrometry, they can be effectively separated chromatographically. mdpi.com

Establishment of Linearity and Calibration Ranges

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. scioninstruments.com This is established by analyzing a series of standards of known concentrations.

The calibration range is the range of concentrations over which the method is shown to be linear, accurate, and precise. The linearity is typically evaluated by performing a linear regression analysis of the calibration data and is considered acceptable if the correlation coefficient (R²) is close to 1. For example, a linearity with a correlation coefficient (R) > 0.99 was reported for tetracyclines in water over a range of 10 to 1000 µg/L. researchgate.net

Table 1: Example of Linearity and Calibration Range Data

| Analyte | Calibration Range | Correlation Coefficient (R²) |

|---|

Determination of Detection and Quantification Limits (LOD, LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important indicators of the sensitivity of an analytical method. juniperpublishers.com

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method, but not necessarily quantified with acceptable accuracy and precision. sepscience.com It is often determined as the concentration that gives a signal-to-noise ratio of 3:1. juniperpublishers.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. juniperpublishers.com It is often determined as the concentration that gives a signal-to-noise ratio of 10:1. juniperpublishers.com

The LOD and LOQ are crucial for determining the suitability of a method for a particular application, such as residue analysis in food products where low detection limits are often required. For tetracyclines in water samples, LODs have been reported to range from 1.51 to 4.00 µg/L, and LOQs from 2.51 to 5.93 µg/L. researchgate.net

Table 2: Example of Detection and Quantification Limits

| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |

|---|

Evaluation of Recovery and Accuracy

The accuracy of an analytical method refers to the closeness of the test results to the true value. It is typically evaluated through recovery studies, where a known amount of the analyte is added to a blank sample (spiked sample) and analyzed. The percentage of the added analyte that is successfully measured is the recovery rate. High recovery rates indicate a high level of accuracy.

For this compound, recovery is assessed at various concentration levels, often corresponding to fractions or multiples of the Maximum Residue Limit (MRL). In the analysis of pig kidneys, a liquid chromatography-diode array detection (LC-DAD) method demonstrated recoveries for this compound that were consistently higher than 70% for samples spiked at 300, 600, and 900 µg/kg industrialpharmacist.com. Similarly, methods developed for other tetracyclines in matrices like chicken meat and liver have shown recoveries exceeding 80% researchgate.net. In medicated animal feed, a high-performance liquid chromatography (HPLC) method reported a mean recovery of 93.1% for the parent compound, chlortetracycline, indicating high accuracy for related compounds within the same analytical run researchgate.net.

The table below summarizes representative recovery data for tetracyclines, including epimers, in various matrices.

| Matrix | Analyte | Spiking Level | Mean Recovery (%) |

| Pig Kidney | This compound | 300 µg/kg | >70% |

| Pig Kidney | This compound | 600 µg/kg | >70% |

| Pig Kidney | This compound | 900 µg/kg | >70% |

| Chicken Meat & Liver | Tetracyclines | 100 µg/kg | >80% |

| Medicated Feed | Chlortetracycline | 25-2,000 mg/kg | 93.1% |

Analysis of Precision (Intra-day and Inter-day Variability)

Precision measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD). Precision is evaluated under two conditions:

Intra-day precision (Repeatability): Assesses the variability of results within the same day, under the same operating conditions.

Inter-day precision (Intermediate Precision): Evaluates the variability across different days, often involving different analysts or equipment.

Validation guidelines stipulate that the RSD for both intra-day and inter-day precision should be within acceptable limits, commonly below 15% or 20%, depending on the concentration level and regulatory requirements nih.govnih.gov. For the analysis of tetracyclines in medicated feed, methods have demonstrated precision with RSD values between 12% and 16% under reproducible conditions mdpi.com. In bioanalytical methods for plasma samples, the percent coefficient of variation (%CV) for both intraday and interday precision for various compounds has been shown to be less than or equal to 7.1% semanticscholar.org.

The following table presents typical precision data for tetracycline analysis, which is indicative of the performance expected for this compound.

| Matrix | Precision Type | Concentration | RSD (%) |

| Medicated Feed | Inter-day (Reproducibility) | 50-500 mg/kg | 12-16% |

| Human Plasma | Intra-day | Low, Medium, High QC | ≤7.1% |

| Human Plasma | Inter-day | Low, Medium, High QC | ≤7.1% |

Calculation of Decision Limits (CCα) and Detection Capabilities (CCβ)

In the context of residue analysis, particularly under European Union guidelines, the concepts of decision limit (CCα) and detection capability (CCβ) are used to define method performance at the level of interest.

Decision Limit (CCα): This is the limit at and above which it can be concluded with a statistical certainty (typically with an error probability α of 1% or 5%) that a sample is non-compliant. It represents the concentration where one can decide if the detected signal is significantly different from the baseline noise.

Detection Capability (CCβ): This is the smallest concentration of the substance that can be detected, identified, and/or quantified in a sample with a statistical certainty (with an error probability β). For a non-compliant sample, there is a low probability (β) of wrongly concluding that it is compliant.

For the analysis of this compound in pig kidneys, a validated LC-DAD method established a decision limit (CCα) of 683.6 µg/kg and a detection capability (CCβ) of 696.3 µg/kg industrialpharmacist.com. These values are critical for regulatory laboratories to make reliable judgments about sample compliance with established MRLs.

| Matrix | Analyte | MRL (µg/kg) | CCα (µg/kg) | CCβ (µg/kg) |

| Pig Kidney | This compound | 600 | 683.6 | 696.3 |

| Pig Kidney | Chlortetracycline | 600 | 674.8 | 683.6 |

Application in Diverse Sample Matrices

The validated analytical methods for this compound are applied to a wide range of sample types to monitor for residues resulting from the use of chlortetracycline in food-producing animals.

Biological Tissues (e.g., Kidney, Egg, Plasma, Shrimp, Milk, Meat, Liver)

Kidney, Meat, and Liver: Kidney is often a primary target tissue for monitoring tetracycline residues due to its role in excretion. Methods have been specifically validated for the determination of chlortetracycline and this compound in pig kidneys industrialpharmacist.com. Validation studies have also been conducted for the analysis of these residues in the muscle, liver, and kidney of broiler chickens researchgate.netresearchgate.net.

Egg and Plasma: this compound, along with other metabolites of chlortetracycline, has been detected in egg yolk and hen plasma following administration of the parent drug, highlighting the importance of including this epimer in residue monitoring programs for eggs.

Milk: Analytical methods using LC-MS/MS have been developed for the simultaneous determination of multiple tetracyclines, including epimers, in milk from various species such as cows, sheep, and goats mdpi.com. These methods are crucial for ensuring that milk supplies comply with regulatory limits.

Shrimp: While specific studies focusing solely on this compound in shrimp are limited, the pharmacokinetics of related tetracyclines like oxytetracycline (B609801) have been studied in species such as the Pacific white shrimp (Litopenaeus vannamei). The analytical methods developed for these studies can be adapted for the analysis of chlortetracycline and its epimers in aquatic species.

Animal Feed Analysis

Monitoring the concentration of antibiotics in medicated animal feed is essential to ensure correct dosage and prevent the development of antimicrobial resistance. HPLC-MS/MS methods have been developed for the simultaneous analysis of multiple tetracyclines in animal feed mdpi.com. Validation of these methods demonstrates good performance, with recoveries for parent tetracyclines ranging from 84% to 109% and precision (RSD) between 12% and 16% mdpi.com. It is important to note that the choice of extraction buffer can influence the stability of chlortetracycline, as certain solutions (e.g., Mcllvaine's buffer) can promote its epimerization to this compound, thereby affecting the accuracy of the quantification for the parent compound.

Food Products (e.g., Honey)

The quantification of this compound in complex food matrices such as honey requires highly sensitive and selective analytical methodologies to overcome matrix effects and accurately measure its concentration. The epimerization of chlortetracycline to this compound is a known challenge in the analysis of tetracycline residues in food products.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the determination of this compound in honey. Sample preparation is a critical step to ensure accurate quantification. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is one approach for sample preparation. This involves hydrating the honey sample with acidified water, followed by sonication and heating to dissolve the sugars. An acidified acetonitrile solution is then used for extraction, and the sample is desalted using QuEChERS sachets. The extract is subsequently filtered and diluted before injection into the LC-MS/MS system.

For the chromatographic separation, reversed-phase columns are typically employed. The mobile phase often consists of a gradient elution using an aqueous solution with additives like formic acid and an organic solvent such as methanol or acetonitrile. The use of tandem mass spectrometry for detection, particularly in the multiple reaction monitoring (MRM) mode, provides the necessary selectivity and sensitivity for quantifying low levels of this compound in the complex honey matrix. The stability of tetracyclines and their epimers is a significant consideration, and studies have emphasized the need for appropriate correction factors for the MS/MS responses of each epimer to ensure accurate quantification nih.gov.

One study focused on the development of a highly reproducible and precise method for the determination of 57 antibiotics, including 4-epi-chlortetracycline, in honey by LC-MS/MS. This method reported a limit of quantification (LLOQ) for 4-epi-chlortetracycline of 0.5 µg/kg labrulez.com.

Interactive Data Table: Analytical Parameters for this compound in Honey

| Parameter | Details | Reference |

| Instrumentation | LC-MS/MS | labrulez.com |

| Sample Preparation | Modified QuEChERS | labrulez.com |

| Limit of Quantification (LLOQ) | 0.5 µg/kg | labrulez.com |

| Ionization Mode | Positive Ionization | labrulez.com |

| Separation Mode | Reversed Phase | labrulez.com |

Environmental Samples (e.g., Soil, Water, Sediment)

The analysis of this compound in environmental samples such as soil, water, and sediment is crucial for monitoring the environmental fate and potential impact of its parent compound, chlortetracycline. As with food matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.

Water Samples:

For the analysis of this compound in water, sample preparation often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. The United States Environmental Protection Agency (U.S. EPA) has published Method 1694 for the analysis of pharmaceuticals and personal care products in water, soil, sediment, and biosolids by HPLC/MS/MS, which provides a framework for such analyses mdpi.com. In a study developing a method for 69 multiclass pharmaceutical and personal care products in wastewater, this compound was included as a target analyte. This research highlighted that this compound can exhibit common ions with other tetracycline compounds, necessitating chromatographic separation for accurate quantification mdpi.com.

Another study on the determination of tetracyclines in drinking and environmental waters using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) emphasized the importance of including transformation products like 4-epimers in the analysis mdpi.com. While specific quantification data for this compound in these studies is not always detailed, its inclusion as an analyte underscores its relevance in environmental monitoring. A dataset from the U.S. Geological Survey (USGS) reported a "Not Detected" result for this compound in a stream water sample, indicating its consideration in environmental surveillance programs waterqualitydata.us.

Soil and Sediment Samples:

The analysis of this compound in solid matrices like soil and sediment typically begins with an extraction step to release the analyte from the sample matrix. This is often followed by a cleanup and concentration step, such as SPE, before instrumental analysis by LC-MS/MS.

The extraction of tetracyclines and their epimers from soil and sediment can be achieved using various buffer solutions, such as a mixture of citrate (B86180) buffer and methanol nih.gov. The selection of the extraction solvent is critical to achieve good recovery of the target analyte. Following extraction, the sample extract is typically purified using SPE cartridges to remove matrix components that could interfere with the LC-MS/MS analysis. The final extract is then concentrated and reconstituted in a suitable solvent for injection into the analytical instrument.

While many studies focus on the parent tetracycline compounds, the methodologies are often applicable to their epimers. For instance, a study on the dissipation of several tetracyclines in an aquatic environment analyzed for ten different tetracycline products, including epimers, using LC/MS/MS. Research on the distribution of tetracyclines in river sediment often includes methods that could be adapted for this compound, with concentrations of parent compounds like chlortetracycline reported in the ng/g range nih.gov. The concentrations of tetracyclines detected in agricultural soil have been found to range from 0.019 mg/kg to 0.144 mg/kg in some studies uludag.edu.tr.

Interactive Data Table: Methodologies for this compound in Environmental Samples

| Matrix | Sample Preparation | Analytical Technique | Key Findings/Considerations | Reference |

| Water | Solid-Phase Extraction (SPE) | UPLC-MS/MS | Importance of analyzing transformation products. | mdpi.com |

| Wastewater | Solid-Phase Extraction (SPE) | LC-MS/MS | Chromatographic separation is crucial due to common ions with other tetracyclines. | mdpi.com |

| Soil | Solid-Liquid Extraction (SLE) with buffer/methanol | HPLC-UV-MS/MS | Recovery of the method was in the range of 55–108%. | nih.gov |

| Sediment | Extraction with buffer solutions | LC-MS/MS | Methods are often developed for parent compounds but can be adapted for epimers. | nih.gov |

Research Applications and Future Directions

Utilization as a Model Compound for Epimerization Studies in Antibiotic Chemistry

Tetracycline (B611298) antibiotics can undergo a reversible epimerization at the C4 position, leading to the formation of 4-epi-tetracyclines. This process is of significant interest as it results in a substantial loss of antibacterial potency. 4-Epichlortetracycline is a key product of the epimerization of chlortetracycline (B606653). Analogous to how 4-epitetracycline is used as a model compound for studying the metabolism and epimerization reactions of tetracycline drugs, this compound serves a similar crucial role for chlortetracycline. medchemexpress.com By studying the kinetics and equilibrium of the interconversion between chlortetracycline and this compound under various conditions (e.g., pH, temperature, solvents), researchers can gain a deeper understanding of the stability and degradation pathways of this important class of antibiotics. This knowledge is vital for optimizing drug formulation, storage conditions, and manufacturing processes to maintain the therapeutic efficacy of chlortetracycline preparations.

Contribution to Understanding Structure-Activity Relationships within Tetracycline Analogues

The study of this compound has been instrumental in elucidating the structure-activity relationships (SAR) of tetracycline antibiotics. The antibacterial action of tetracyclines relies on their ability to bind to the bacterial 30S ribosomal subunit and inhibit protein synthesis. Research has demonstrated that the specific stereochemistry of the tetracycline molecule is crucial for this interaction.

The key findings from SAR studies involving this compound include:

C4-Position Stereochemistry: The natural configuration (4S) of the dimethylamino group at the C4 position is essential for optimal antibacterial activity. nih.govbiomedres.us

Reduced Activity of the Epimer: Epimerization at the C4 position to the 4R configuration, which results in this compound, leads to a significant decrease in antibacterial potency. nih.govbris.ac.uk This loss of activity highlights the precise structural fit required for the drug to bind effectively to its ribosomal target.